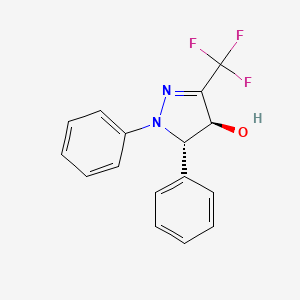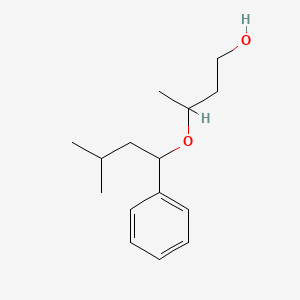
3-(3-Methyl-1-phenylbutoxy)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-甲基-1-苯基丁氧基)丁-1-醇是一种有机化合物,分子式为C15H24O2。它是丁醇的衍生物,在丁氧基链上连接了一个苯基和一个甲基。
准备方法
合成路线和反应条件
3-(3-甲基-1-苯基丁氧基)丁-1-醇的合成通常涉及在强酸催化剂存在下,3-甲基-1-苯基丁醇与丁醇反应。反应条件通常包括升高的温度和延长的反应时间,以确保完全转化。
工业生产方法
该化合物的工业生产可能涉及连续流动反应器,以保持最佳反应条件并提高产率。先进的纯化技术,例如蒸馏和重结晶,确保生产高纯度的3-(3-甲基-1-苯基丁氧基)丁-1-醇。
化学反应分析
反应类型
3-(3-甲基-1-苯基丁氧基)丁-1-醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将其转化为更简单的醇或烃。
取代: 苯基可以参与亲电芳香取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 亲电芳香取代反应通常需要诸如氯化铝 (AlCl3) 之类的催化剂。
主要生成物
氧化: 生成酮或醛。
还原: 生成更简单的醇或烃。
取代: 生成各种取代的芳香族化合物。
科学研究应用
3-(3-甲基-1-苯基丁氧基)丁-1-醇在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及各种化学反应中的溶剂。
生物学: 对其潜在的生物活性及其与生物分子的相互作用进行了研究。
医药: 探索其潜在的治疗特性,以及作为药物合成中的前体。
工业: 用于生产特种化学品,以及作为香料和香精生产中的中间体。
作用机制
3-(3-甲基-1-苯基丁氧基)丁-1-醇的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。该化合物可能通过调节这些靶标的活性来发挥其作用,从而导致各种生化和生理反应。所涉及的确切途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
3-甲基-1-苯基丁醇: 3-(3-甲基-1-苯基丁氧基)丁-1-醇合成的前体。
丁醇: 一种具有类似结构特征的更简单的醇。
苯基丁醇: 与苯基共享,但缺乏丁氧基链。
独特性
3-(3-甲基-1-苯基丁氧基)丁-1-醇由于其苯基和丁氧基链的结合而独一无二,赋予其独特的化学和物理特性。这种独特性使其在这些特性具有优势的特定应用中变得有价值。
属性
CAS 编号 |
649556-02-5 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
3-(3-methyl-1-phenylbutoxy)butan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-12(2)11-15(17-13(3)9-10-16)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
InChI 键 |
RFDQZZSYEPIPDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=CC=CC=C1)OC(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
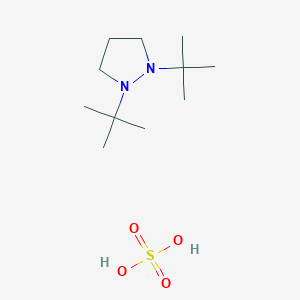
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
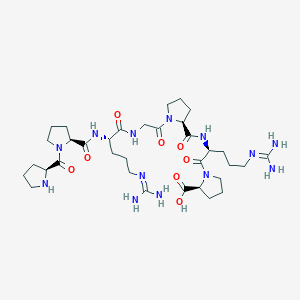

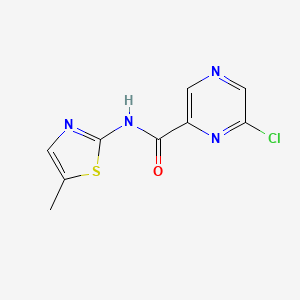
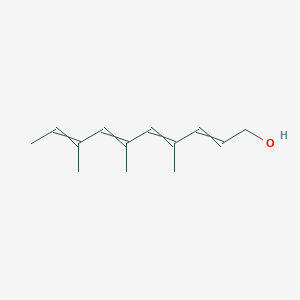
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)
![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
